Methyl [(dimethylamino)sulfonyl]acetate
Description
Properties
Molecular Formula |
C5H11NO4S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
methyl 2-(dimethylsulfamoyl)acetate |
InChI |
InChI=1S/C5H11NO4S/c1-6(2)11(8,9)4-5(7)10-3/h4H2,1-3H3 |
InChI Key |
FGEVPJXDVQXGAW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)CC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
Methyl 2-[(Methylamino)sulfonyl]acetate
- Structure: Features a methylamino-sulfonyl group instead of dimethylamino.
- Synthesis : Prepared via DCC/DMAP-mediated coupling, yielding an orange oily liquid (51% yield).
- Properties : ¹H-NMR data (δH 2.87 ppm for N-CH₃, 3.81 ppm for OCH₃) confirms structural integrity .
- Applications : Likely serves as a precursor for bioactive molecules due to its sulfonamide functionality.
Methyl 2-([(3,5-Dimethyl-4-isoxazolyl)methyl]sulfonyl)acetate
- Structure : Incorporates a 3,5-dimethylisoxazole ring attached to the sulfonyl group.
- Molecular Formula: C₉H₁₃NO₅S (Molar mass: 247.27 g/mol).
Methyl {4-[(Butylamino)sulfonyl]phenoxy}acetate
- Structure: Contains a butylamino-sulfonyl group and phenoxy linkage.
- Molecular Formula: C₁₃H₁₉NO₅S (Molar mass: 301.36 g/mol).
- Applications: The phenoxy group may enhance lipid solubility, making it suitable for pesticidal formulations .
Agrochemical Derivatives
Sulfonylurea herbicides, such as Metsulfuron methyl ester (), share a sulfonamide-urea backbone but differ significantly in their triazine or pyrimidine substituents. For example:
These compounds highlight the critical role of sulfonamide groups in agrochemical activity, though the dimethylamino variant may prioritize pharmaceutical over herbicidal applications due to reduced electrophilicity.
Physicochemical Properties
- Solubility: While direct data for this compound is unavailable, Dimethyl Sulfoxide (DMSO) solubility trends () suggest polar sulfonamide derivatives dissolve well in aprotic solvents, aiding in reaction optimization .
Preparation Methods
Preparation of Dimethylaminosulfonyl Acetic Acid
Dimethylaminosulfonyl acetic acid is synthesized by reacting dimethylamine with sulfonyl chloride in tetrahydrofuran (THF) at room temperature. The reaction proceeds via nucleophilic attack of the amine on the electrophilic sulfur center, yielding the sulfonamide acid.
Key Parameters
Esterification with Methanol
The carboxylic acid intermediate is esterified using methanol in the presence of dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). This coupling reaction achieves 80–85% yield, with DCC activating the carboxylic acid for nucleophilic attack by methanol.
Purification Strategy
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane (3:7) removes unreacted DCC and HOBt.
-
Crystallization : Slow cooling in methyl tert-butyl ether (MTBE) produces crystals with >98% purity.
Solvent-Mediated Crystallization for Enhanced Purity
Post-synthesis crystallization is critical for pharmaceutical-grade this compound. Patents highlight the use of n-heptane and water mixtures to induce controlled precipitation.
Crystallization Protocol
-
Solvent Combination : A 2:1 ratio of n-heptane to water creates a biphasic system, facilitating slow crystal growth.
-
Temperature Gradient : Gradual cooling from 50°C to 25°C over 10 hours minimizes occluded impurities.
-
Washing Steps : Crystals are washed with cold n-heptane to remove residual solvents, followed by vacuum drying at 40°C.
This method achieves 99.5% purity, as verified by high-performance liquid chromatography (HPLC).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Direct Sulfonylation | 68–75 | 92–95 | Moderate | High |
| Stepwise Synthesis | 80–85 | 98–99.5 | High | Moderate |
Trade-offs
-
Direct Sulfonylation : Faster but lower yields due to competing hydrolysis.
-
Stepwise Synthesis : Higher purity and scalability but requires additional purification steps.
Mechanistic Insights and Side Reactions
Competing Ester Hydrolysis
In aqueous conditions, the ester group undergoes hydrolysis to form [(dimethylamino)sulfonyl]acetic acid. This side reaction is mitigated by:
Sulfonyl Chloride Degradation
Dimethylaminosulfonyl chloride is prone to decomposition at elevated temperatures, forming dimethylamine and sulfur dioxide. Stabilization strategies include:
Industrial-Scale Production Considerations
Large-scale synthesis requires modifications to laboratory protocols:
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing Methyl [(dimethylamino)sulfonyl]acetate in laboratory settings?
- Methodology : Synthesis typically involves sulfonylation of dimethylamine derivatives followed by esterification. For example, analogous sulfonylurea compounds (e.g., thifensulfuron methyl ester) are synthesized via nucleophilic substitution between sulfonamide intermediates and methyl esters under basic conditions . Key steps include:
- Use of anhydrous solvents (e.g., THF or DMF) to minimize hydrolysis.
- Catalytic bases (e.g., K₂CO₃) to deprotonate intermediates.
- Low-temperature control (0–5°C) to suppress side reactions.
- Critical Parameters : Reaction stoichiometry, solvent polarity, and catalyst selection significantly influence yield. Evidence from sulfonylurea synthesis suggests that electron-withdrawing groups on the aryl ring enhance sulfonamide reactivity .
Q. How should researchers safely handle and dispose of this compound?
- Safety Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of vapors or dust .
- First Aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse for 15+ minutes with saline .
Q. What analytical techniques are used to confirm the purity of this compound?
- Key Techniques :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 220–260 nm) for quantifying impurities .
- NMR Spectroscopy : ¹H/¹³C NMR to verify structural integrity (e.g., dimethylamino protons at δ 2.8–3.2 ppm; sulfonyl signals at δ 3.5–4.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
Advanced Research Questions
Q. How do substituent effects influence the reactivity of this compound in nucleophilic reactions?
- Mechanistic Insights : The electron-withdrawing sulfonyl group activates the acetate moiety for nucleophilic attack. Studies on analogous sulfonylureas show that electron-deficient aryl groups increase electrophilicity at the sulfonamide nitrogen, enhancing reactivity with amines or alcohols .
- Experimental Design :
- Vary substituents on the dimethylamino group (e.g., replace methyl with ethyl) to assess steric/electronic effects.
- Monitor reaction kinetics via in-situ FTIR or LC-MS to correlate substituent effects with rate constants .
Q. What computational approaches are used to predict the stability of this compound under acidic/basic conditions?
- DFT Modeling : Density Functional Theory (DFT) calculations can simulate hydrolysis pathways. For example:
- Optimize molecular geometry to identify vulnerable bonds (e.g., ester or sulfonamide linkages).
- Calculate Gibbs free energy (ΔG) for hydrolysis to predict pH-dependent degradation .
- Validation : Compare computational predictions with experimental stability studies (e.g., HPLC tracking of degradation products at pH 2–12) .
Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?
- Root-Cause Analysis :
- Byproduct Formation : Side reactions (e.g., over-sulfonylation) may reduce yields. Use LC-MS to identify byproducts .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize intermediates better than THF, as seen in sulfonylurea syntheses .
- Mitigation Strategies :
- Optimize reaction time/temperature via Design of Experiments (DoE).
- Introduce scavengers (e.g., molecular sieves) to sequester water or acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
